1,4-Diazabicyclo[2.1.1]hexane
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Overview
Description
1,4-Diazabicyclo[2.1.1]hexane is a bicyclic organic compound with the molecular formula C₄H₈N₂. It is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in various chemical reactions. The compound is known for its unique structure, which consists of a bicyclic framework with two nitrogen atoms positioned at the bridgehead positions.
Mechanism of Action
Target of Action
1,4-Diazabicyclo[2.1.1]hexane is a versatile compound used in various applications in organic chemistry . It is frequently used as a base, catalyst, and reagent
Mode of Action
The mode of action of this compound involves its basic, nucleophilic, and catalytic properties . It is commonly used for organic synthesis as a weak Lewis base . The cyclic structure of this compound and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This allows this compound to exhibit the properties of an uncharged supernucleophile .
Biochemical Pathways
The biochemical pathways affected by 1,4-Diazabicyclo[21It is known to be used as a catalyst for a series of organic reactions , such as the Morita–Baylis–Hillman reaction .
Result of Action
The molecular and cellular effects of 1,4-Diazabicyclo[21It is known to be used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,4-Diazabicyclo[21Due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward co2 and air moisture, 1,4-diazabicyclo[211]hexane must be stored under an inert gas atmosphere in a refrigerator .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[2.1.1]hexane can be synthesized through several methods. One common approach involves the reaction of 1,2-ethanediamine with N,N,N,N-tetramethylmethanediamine (bisamine) in a molar ratio of 1:10 to 1:24 at a temperature range of 40-60°C . Another method involves the use of photochemistry to access new building blocks via [2+2] cycloaddition .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for scalability and efficiency, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Diazabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted products.
Scientific Research Applications
1,4-Diazabicyclo[2.1.1]hexane has numerous applications in scientific research, including:
Biology: The compound is used in the synthesis of bioactive molecules and as a building block for the preparation of biologically relevant compounds.
Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
1,4-Diazabicyclo[2.1.1]hexane can be compared to other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane:
Quinuclidine: This compound has a bicyclic structure with one nitrogen atom replaced by a carbon atom, resulting in different chemical properties.
The uniqueness of this compound lies in its specific ring size and nitrogen positioning, which confer distinct reactivity and catalytic properties.
Properties
IUPAC Name |
1,4-diazabicyclo[2.1.1]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-2-6-3-5(1)4-6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLVJRQJDZMNDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CN1C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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